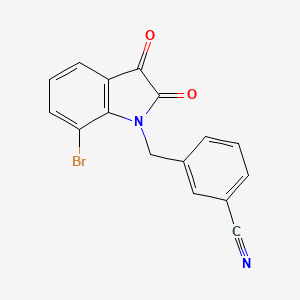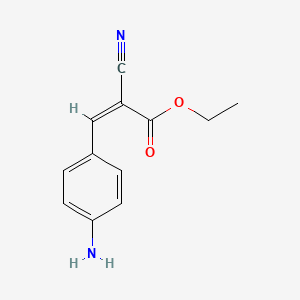![molecular formula C16H16N2O6 B7463738 2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide](/img/structure/B7463738.png)
2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide, commonly known as HAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HAA is a hydrazide derivative of acetic acid and has a molecular formula of C18H16N2O7.
Mécanisme D'action
The mechanism of action of HAA is not yet fully understood. However, it is believed that HAA exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. HAA has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
HAA has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase. HAA has also been found to possess significant antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Avantages Et Limitations Des Expériences En Laboratoire
HAA possesses several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. HAA also possesses significant anticancer activity against a wide range of cancer cell lines, making it a potential candidate for the development of new anticancer drugs. However, HAA also possesses certain limitations for laboratory experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. Further research is required to fully explore the potential applications of HAA in various fields.
Orientations Futures
There are several future directions for the research on HAA. One of the most promising directions is the development of new anticancer drugs based on the structure of HAA. Further research is required to fully understand the mechanism of action of HAA and to identify its molecular targets. HAA also possesses significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Further research is required to explore the potential applications of HAA in these fields. Additionally, the synthesis of HAA derivatives with improved pharmacological properties is another potential future direction for research on HAA.
Méthodes De Synthèse
The synthesis of HAA involves the reaction of 2-(2-hydroxyphenoxy)acetic acid with hydrazine hydrate in the presence of acetic anhydride. The reaction proceeds under reflux conditions, and the resulting product is purified by recrystallization. The yield of HAA obtained by this method is typically around 70%.
Applications De Recherche Scientifique
HAA has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of HAA is in the field of medicinal chemistry. HAA has been shown to possess significant anticancer activity against a wide range of cancer cell lines. It has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c19-11-5-1-3-7-13(11)23-9-15(21)17-18-16(22)10-24-14-8-4-2-6-12(14)20/h1-8,19-20H,9-10H2,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUDSVONWDBHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(=O)NNC(=O)COC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-methylpiperidin-1-yl)propyl]-5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7463673.png)



![[5-(4-Chlorophenyl)pyridin-2-yl]methanol](/img/structure/B7463705.png)
![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)

![1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7463735.png)
![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7463736.png)



